molecular formula C10H11NO5 B2532595 Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate CAS No. 67294-57-9

Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate

Cat. No.: B2532595
CAS No.: 67294-57-9
M. Wt: 225.2
InChI Key: SDBZNCSCSRGNKP-UHFFFAOYSA-N
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Description

Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research involving analogs of Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate, such as dimethyldiaminobenzene derivatives, has shown promising results in cancer treatment. Studies have demonstrated that certain analogs can lead to the reduction in size or complete disappearance of various strains of transplanted mammary cancers in mice, with some instances of permanent cures after treatment discontinuation. These findings suggest potential applications in chemotherapy, highlighting the importance of susceptibility differences among cancer strains and the selective toxicity of these compounds towards cancerous cells without harming the host (Woolley & Schaffner, 1954); (Woolley, 1953).

Supramolecular Chemistry

Research has explored the synthesis of symmetric oligo-DNA dimers and their formation into polymeric supramolecular assemblies using hydroxybenzene derivatives. These findings indicate potential applications in the design of novel biomaterials and nanotechnology, where such assemblies could be used for drug delivery systems, biosensing, and molecular electronics (Ohya et al., 1996).

Protein Modification

Studies on dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, which share a similar functional group arrangement to this compound, have demonstrated their utility in selectively modifying tryptophan and cysteine residues in proteins. This suggests potential applications in biochemistry and molecular biology for protein labeling, studying protein-protein interactions, and elucidating protein structure and function (Horton & Tucker, 1970).

Material Science

Research into the dehydration of D-fructose using dimethyl sulfoxide has led to high yields of valuable chemical intermediates. Such studies indicate potential applications in the synthesis of biofuels, green chemistry, and the development of environmentally friendly industrial processes (Nakamura & Morikawa, 1980).

Properties

IUPAC Name

dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBZNCSCSRGNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.